molecular formula C21H16N2O4 B6044563 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide

Cat. No. B6044563
M. Wt: 360.4 g/mol
InChI Key: SXCGBKFHPGTZOO-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide, also known as BFA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFA-1 is a small molecule that has been studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide works by inhibiting the activity of certain enzymes, such as protein kinase C (PKC) and phosphodiesterase (PDE). PKC is a family of enzymes that play a role in cell signaling, while PDEs are enzymes that break down cyclic nucleotides, which are important signaling molecules in the body. By inhibiting the activity of these enzymes, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide can modulate various cellular signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide has been found to have various biochemical and physiological effects in different cell types and animal models. Some of the effects of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide include the induction of apoptosis (programmed cell death) in cancer cells, the reduction of oxidative stress in neurodegenerative diseases, and the improvement of cardiac function in cardiovascular diseases. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide has also been found to modulate the expression of various genes involved in cellular signaling pathways, further highlighting its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a useful tool for studying various cellular signaling pathways. However, one of the limitations of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide is its potential toxicity, which can vary depending on the cell type and concentration used. Therefore, careful consideration should be taken when designing experiments using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide to ensure its safety and efficacy.

Future Directions

There are several future directions for the research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide. One potential area of focus is the development of more specific inhibitors of PKC and PDE, which can improve the efficacy and safety of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide. Additionally, further studies are needed to investigate the potential therapeutic applications of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide in other diseases, such as autoimmune disorders and infectious diseases. Furthermore, the development of novel drug delivery systems can improve the bioavailability and pharmacokinetics of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide, making it a more viable candidate for clinical use.

Synthesis Methods

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide can be synthesized using a multi-step process that involves the reaction of various chemicals under specific conditions. The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide typically involves the use of organic solvents and requires careful control of reaction parameters to ensure the purity of the final product.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the areas where N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide has been studied include cancer research, neurodegenerative diseases, and cardiovascular diseases. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide has been found to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease. Furthermore, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide has been found to have cardioprotective effects in animal models of cardiovascular diseases.

properties

IUPAC Name

(E)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-25-18-10-8-14(21-23-16-6-2-3-7-19(16)27-21)13-17(18)22-20(24)11-9-15-5-4-12-26-15/h2-13H,1H3,(H,22,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCGBKFHPGTZOO-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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